![molecular formula C17H19Cl2F5N4 B3049576 N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride CAS No. 2108806-02-4](/img/structure/B3049576.png)
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride
描述
JNJ-37822681 (盐酸盐) 是一种新型的、强效的、特异性的、中枢作用的、快速解离的多巴胺 D2 受体拮抗剂。它主要用于治疗精神分裂症和双相情感障碍。 该化合物以其对多巴胺 D2 受体的高特异性和快速解离率而闻名,这与其他抗精神病药物相比,有助于降低锥体外系症状的发生率 .
准备方法
JNJ-37822681 的合成涉及多个步骤,从关键中间体 N-[1-(3,4-二氟苄基)哌啶-4-基]-6-(三氟甲基)哒嗪-3-胺的制备开始。 然后,该中间体通过一系列化学反应转化为最终产物,包括亲核取代和还原反应 。JNJ-37822681 的工业生产方法是专有的,尚未在公共领域详细披露。
化学反应分析
科学研究应用
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds with similar structures to N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine exhibit antidepressant effects. Studies have shown that modifications in the piperidine and pyridazine rings can lead to enhanced serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders .
2. Antipsychotic Potential
The compound's structural similarity to established antipsychotics suggests it may possess antipsychotic properties. Investigations into its effects on dopamine receptors could reveal its efficacy in treating schizophrenia and other psychotic disorders. Preliminary studies have indicated that derivatives of this compound can modulate dopaminergic activity, which is crucial for antipsychotic effects .
3. Anti-inflammatory Effects
Recent findings suggest that compounds containing the pyridazine moiety can exhibit anti-inflammatory properties. The dihydrochloride form of this compound may inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Derivatives
The synthesis of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine typically involves multi-step organic reactions including:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Pyridazine Synthesis : Utilizing hydrazine derivatives to construct the pyridazine core.
- Fluorination Reactions : Employing fluorinating agents to introduce trifluoromethyl and difluorophenyl groups.
These synthetic pathways allow for the generation of various analogs that can be screened for enhanced biological activity.
Case Studies
Case Study 1: Antidepressant Screening
A study published in the Journal of Medicinal Chemistry evaluated several analogs of this compound for their antidepressant activity using the forced swim test in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant-like effects .
Case Study 2: Antipsychotic Efficacy
In another study focusing on schizophrenia models, researchers tested the compound's ability to reduce hyperactivity induced by amphetamines in mice. The results demonstrated a dose-dependent reduction in locomotor activity, indicating potential antipsychotic properties .
作用机制
JNJ-37822681 通过选择性结合并拮抗脑中的多巴胺 D2 受体发挥作用。这种作用有助于调节多巴胺能活性,而多巴胺能活性被认为在精神分裂症等疾病中过度活跃。 通过阻断这些受体,JNJ-37822681 有助于缓解精神分裂症的阳性症状,如幻觉和妄想 .
相似化合物的比较
JNJ-37822681 与其他多巴胺 D2 受体拮抗剂(如氟哌啶醇和奥氮平)进行比较。与这些化合物不同,JNJ-37822681 从多巴胺 D2 受体中解离的速度更快,这有助于降低锥体外系症状的发生率。 这使得 JNJ-37822681 成为治疗精神分裂症和双相情感障碍的一种独特且有希望的候选药物 .
类似的化合物包括:
氟哌啶醇: 一种典型抗精神病药,从多巴胺 D2 受体解离速度较慢。
生物活性
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine dihydrochloride (CAS No. 935776-74-2) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19Cl2F5N4
- Molecular Weight : 445.26 g/mol
- CAS Number : 935776-74-2
Structural Formula
The structure of the compound includes a piperidine ring and a pyridazine moiety, which are critical for its biological activity.
Research indicates that this compound may act as a selective inhibitor of certain kinases, similar to other small molecule inhibitors. Kinase inhibitors are crucial in cancer therapy as they can modulate pathways involved in cell proliferation and survival.
Inhibition Profile
The compound's inhibition profile suggests it may target specific receptors or enzymes involved in tumor growth and metastasis. For example, it has been noted to exhibit activity against receptor tyrosine kinases (RTKs), which play a significant role in cancer progression .
Pharmacological Effects
- Antitumor Activity : Preclinical studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Neuroprotective Effects : Some derivatives of piperidine have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Study 1: In Vitro Studies
In vitro studies using various cancer cell lines have demonstrated that the compound can significantly reduce cell viability. For instance, it was found to inhibit the proliferation of glioma cells, leading to increased apoptosis rates .
Case Study 2: In Vivo Studies
In vivo models have further supported these findings, showing that treatment with the compound resulted in reduced tumor size and improved survival rates in animal models of cancer .
Table 1: Biological Activity Overview
Table 2: Case Study Results
属性
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F5N4.2ClH/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22;;/h1-4,9,12H,5-8,10H2,(H,23,25);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLHGUUKFNZTNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2F5N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108806-02-4 | |
Record name | JNJ-37822681 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2108806024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-37822681 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3XCP46PA8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。